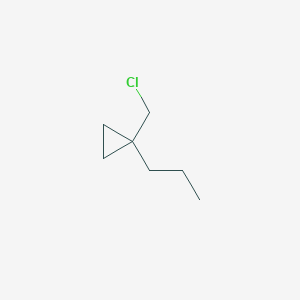
1-(Chloromethyl)-1-propylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-propylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-propylcyclopropane can be achieved through several methods. One common approach involves the chloromethylation of cyclopropane derivatives. This reaction typically uses chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of a strong acid catalyst like hydrochloric acid or zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and efficiency, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-1-propylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents.
Major Products
Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons, alcohols.
Applications De Recherche Scientifique
1-(Chloromethyl)-1-propylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-propylcyclopropane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function . The cyclopropane ring’s strain energy may also play a role in its reactivity, making it more susceptible to certain chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain contexts.
1-Propylcyclopropane: Lacks the chloromethyl group, reducing its electrophilic reactivity.
1-(Bromomethyl)-1-propylcyclopropane: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
1-(Chloromethyl)-1-propylcyclopropane is unique due to the combination of the chloromethyl and propyl groups on the cyclopropane ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H13Cl |
|---|---|
Poids moléculaire |
132.63 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-propylcyclopropane |
InChI |
InChI=1S/C7H13Cl/c1-2-3-7(6-8)4-5-7/h2-6H2,1H3 |
Clé InChI |
DBOJBEPGJBHGGV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


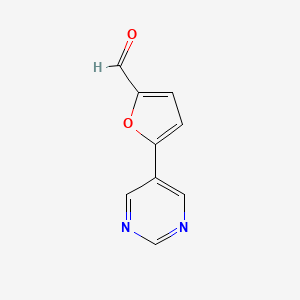
![3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL](/img/structure/B13195355.png)
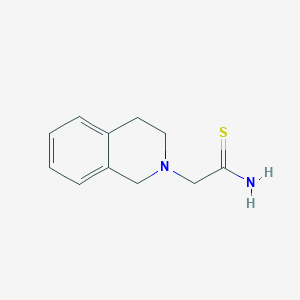
![2-[Methyl(propan-2-yl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13195366.png)
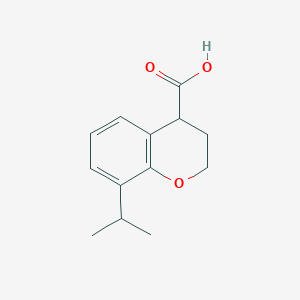
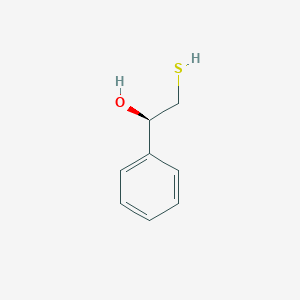
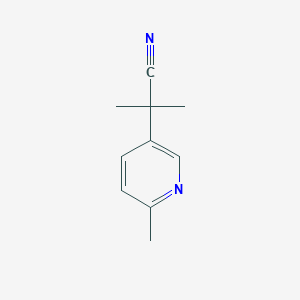
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
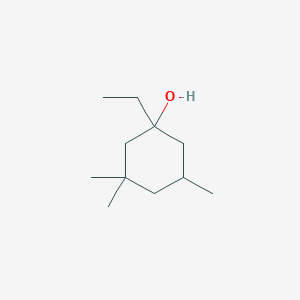
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)
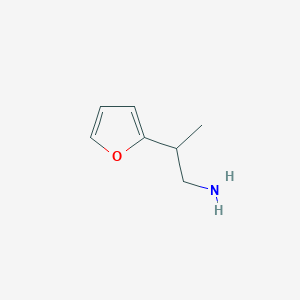
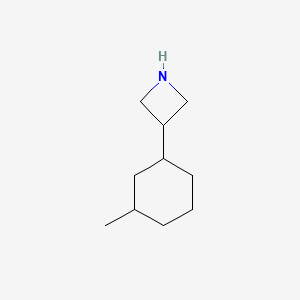
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)

